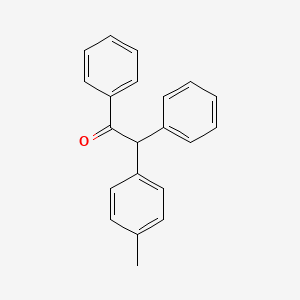
2-(4-Methylphenyl)-1,2-diphenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group attached to a phenyl ring, which is further substituted with a methyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Secondary alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-1,2-diphenylethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of monoamines by neurons, affecting neurotransmitter levels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpropiophenone: Shares a similar aromatic ketone structure but with different substituents.
Benzophenone: Another aromatic ketone with a simpler structure.
Uniqueness
2-(4-Methylphenyl)-1,2-diphenylethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50353-99-6 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H18O/c1-16-12-14-18(15-13-16)20(17-8-4-2-5-9-17)21(22)19-10-6-3-7-11-19/h2-15,20H,1H3 |
InChI-Schlüssel |
UMEHMCFSUPLAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



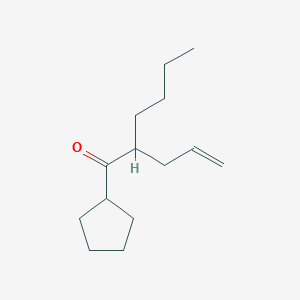
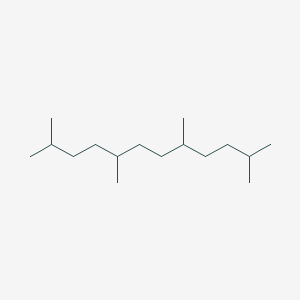


![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)


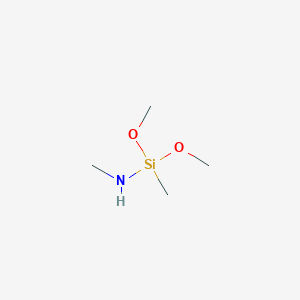


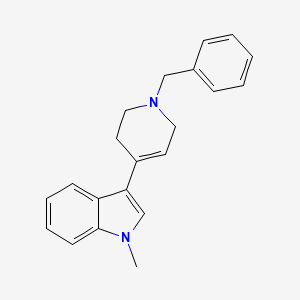
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
